REACTION_SMILES
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[Cl:15][c:16]1[cH:17][cH:18][cH:19][c:20]([C:21]([O:22][OH:24])=[O:23])[cH:25]1.[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][cH:10][cH:11][cH:12][c:13]2[CH3:14])[cH:6][cH:7]1.[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1>>[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n+:9]([O-:23])[cH:10][cH:11][cH:12][c:13]2[CH3:14])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccnc1-c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1ccc[n+]([O-])c1-c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |